molecular formula C17H20N4O3S B2471726 N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415525-92-5

N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2471726
CAS RN: 2415525-92-5
M. Wt: 360.43
InChI Key: JHUWAOBGKFHSEN-UHFFFAOYSA-N
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Description

N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as STQ, and it is a member of the quinazoline family of compounds.

Mechanism of Action

The mechanism of action of STQ is not fully understood. However, it has been proposed that STQ exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. STQ has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and physiological effects:
STQ has been shown to have several biochemical and physiological effects. In vitro studies have reported that STQ can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Furthermore, STQ has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In vivo studies have reported that STQ can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

STQ has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities with good yields. Furthermore, STQ has been extensively studied, and its mechanism of action is well understood. However, one limitation of STQ is that its anti-cancer effects are not specific to certain types of cancer cells. Therefore, further studies are needed to investigate the potential side effects of STQ on healthy cells.

Future Directions

There are several future directions for the study of STQ. One potential direction is to investigate the potential of STQ as a therapeutic agent for the treatment of inflammatory diseases. Furthermore, the potential of STQ as a chemotherapeutic agent for the treatment of cancer needs to be further investigated. Additionally, the development of more specific STQ analogs that can target specific types of cancer cells is an area of future research.

Synthesis Methods

The synthesis of STQ involves the reaction of 4-aminobenzenesulfonamide and 2-(4-bromophenyl)ethylamine in the presence of a palladium catalyst. The resulting intermediate is then subjected to hydrogenation to obtain the final product. This synthesis method has been optimized to yield high purity STQ with good yields.

Scientific Research Applications

STQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, STQ has been investigated as a potential anti-cancer agent. Several studies have reported that STQ can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, STQ has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c18-25(23,24)13-7-5-12(6-8-13)9-10-19-17(22)16-14-3-1-2-4-15(14)20-11-21-16/h5-8,11H,1-4,9-10H2,(H,19,22)(H2,18,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUWAOBGKFHSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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